(E)-N'-(furan-2-ylmethylene)heptanehydrazide
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Overview
Description
“(E)-N’-(furan-2-ylmethylene)heptanehydrazide” is a chemical compound that belongs to the class of organic compounds known as furans . Furan is a heterocyclic aromatic series characterized by a ring structure composed of one oxygen atom and four carbon atoms .
Synthesis Analysis
The synthesis of furan derivatives has been an important research area in organic chemistry . Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis
Furan derivatives are not only important building blocks in organic chemistry, but also natural products found in various natural sources, most in plants, algae, and microorganisms, and structural motifs in biologically active drug molecules .Chemical Reactions Analysis
Furan has a very pronounced tendency to lose its aromaticity. For example, even nitration with the mild reagent acetyl nitrate leads to a 2,5-addition product and you actually need to add a second reagent (pyridine) to eliminate AcOH and rearomatise .Physical And Chemical Properties Analysis
Furan is a colorless, inflammable, volatile, liquid with a boiling point of 31-32°C .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have focused on synthesizing and characterizing furan derivatives due to their potential in various applications. For instance, the synthesis of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide demonstrated its crystalline structure, which was elucidated using X-ray crystallography. This structural analysis is crucial for understanding the compound's reactivity and potential applications in materials science and catalysis (Datta, Vittalacharya, & Gudennavar, 2014).
Catalysis and Chemical Transformations
Furan derivatives are explored for their roles in catalysis and chemical transformations. The study on solvent-tuned hydrophobicity for faujasite-catalyzed cycloaddition of biomass-derived dimethylfuran highlights the use of furan derivatives in enhancing catalytic reactions for sustainable chemical synthesis. Such research indicates the potential of furan derivatives in green chemistry and the development of renewable chemicals (Xiong, Sandler, Vlachos, & Dauenhauer, 2014).
Material Science and Nonlinear Optical (NLO) Properties
The synthesis and characterization of furan-2-carbohydrazide derivatives have revealed significant nonlinear optical (NLO) properties. Single crystals of (E)-N′-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate, for example, showed promising NLO characteristics, which could be beneficial for optical and photonic applications. This area of research opens up possibilities for furan derivatives in the development of new materials for optical technologies (Meenatchi, Agilandeshwari, & Meenakshisundaram, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]heptanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-4-5-8-12(15)14-13-10-11-7-6-9-16-11/h6-7,9-10H,2-5,8H2,1H3,(H,14,15)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZAJGFIOZFVLA-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NN=CC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)N/N=C/C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(furan-2-ylmethylene)heptanehydrazide |
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